6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde
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Overview
Description
6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic aromatic compound that contains chlorine, fluorine, and methyl substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the halogenation of a pyridine derivative followed by formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid.
Reduction: 6-chloro-3-fluoro-5-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
6-chloro-3-fluoro-2-methylpyridine: Lacks the aldehyde group but shares the halogen and methyl substituents.
Uniqueness
6-chloro-3-fluoro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both an aldehyde group and halogen substituents on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
2639448-63-6 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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